Cas no 203-65-6 (4,5-Iminophenanthrene)

4,5-Iminophenanthrene structure
Nome del prodotto:4,5-Iminophenanthrene
4,5-Iminophenanthrene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-Benzo[def]carbazole
- 4,5-Iminophenanthrene
- cyclopenta<def>phenanthrene
- 4,5-epiminophenanthrene
- Benzo[def]carbazole
- SCHEMBL3727430
- 4H-BENZO(DEF)CARBAZOLE
- DTXSID20942438
- AKOS024376335
- EINECS 205-906-1
- 15-azatetracyclo[10.2.1.05, 14.08, 13]pentadeca-1, 3, 5(14), 6, 8(13), 9, 11-heptaene
- AT37037
- 203-65-6
- VQOUCGZKKPJLGH-UHFFFAOYSA-N
- 15-azatetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),6,8(13),9,11-heptaene
- NS00041818
- 15-azatetracyclo[10.2.1.0?,??.0?,??]pentadeca-1,3,5(14),6,8(13),9,11-heptaene
- 4,5-Iminophenanthrene (form 1)
-
- Inchi: InChI=1S/C14H9N/c1-3-9-7-8-10-4-2-6-12-14(10)13(9)11(5-1)15-12/h1-8,15H
- Chiave InChI: VQOUCGZKKPJLGH-UHFFFAOYSA-N
- Sorrisi: C1C=CC2=C3C4=C(N2)C=CC=C4C=CC=13
Proprietà calcolate
- Massa esatta: 190.06574
- Massa monoisotopica: 191.073499
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 15
- Conta legami ruotabili: 0
- Complessità: 236
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4
- Superficie polare topologica: 15.8
Proprietà sperimentali
- Densità: 1.363
- Punto di fusione: 173-174 °C(Solv: Do not display any solvent name:::mixture (No Ma-tc-h))
- Punto di ebollizione: 391.2°Cat760mmHg
- Punto di infiammabilità: 177.5°C
- Indice di rifrazione: 1.932
- PSA: 12.89
4,5-Iminophenanthrene Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | I436000-100mg |
4,5-Iminophenanthrene |
203-65-6 | 100mg |
$ 7600.00 | 2023-09-07 | ||
eNovation Chemicals LLC | Y1300250-100g |
4H-Benzo[def]carbazole |
203-65-6 | 95% | 100g |
$7950 | 2025-02-24 | |
eNovation Chemicals LLC | Y1300250-50g |
4H-Benzo[def]carbazole |
203-65-6 | 95% | 50g |
$4950 | 2025-02-28 | |
eNovation Chemicals LLC | Y1300250-50g |
4H-Benzo[def]carbazole |
203-65-6 | 95% | 50g |
$4950 | 2025-02-24 | |
TRC | I436000-25mg |
4,5-Iminophenanthrene |
203-65-6 | 25mg |
$1568.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y1300250-50g |
4H-Benzo[def]carbazole |
203-65-6 | 95% | 50g |
$4950 | 2024-07-28 | |
TRC | I436000-2.5mg |
4,5-Iminophenanthrene |
203-65-6 | 2.5mg |
$201.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y1300250-100g |
4H-Benzo[def]carbazole |
203-65-6 | 95% | 100g |
$7950 | 2024-07-28 | |
eNovation Chemicals LLC | Y1300250-100g |
4H-Benzo[def]carbazole |
203-65-6 | 95% | 100g |
$7950 | 2025-02-28 |
4,5-Iminophenanthrene Letteratura correlata
-
1. Absorption and emission spectra of 4H-benzo[def]carbazole—comparison with MO calculationsG. Favini,A. Gamba,D. Grasso,S. Millefiori Trans. Faraday Soc. 1971 67 3139
-
2. Absorption and emission spectra of 4H-benzo[def]carbazole—comparison with MO calculationsG. Favini,A. Gamba,D. Grasso,S. Millefiori Trans. Faraday Soc. 1971 67 3139
-
3. A spectroscopic study of carbanions and corresponding nitranions: ion pair formation in the ground state and the first excited stateH. W. Vos,H. H. Blom,N. H. Velthorst,C. MacLean J. Chem. Soc. Perkin Trans. 2 1972 635
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4. 548. Syntheses of some derivatives of 2-phenyl-1-azapyreneJ. W. Cook,J. S. Moffatt J. Chem. Soc. 1951 2487
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